molecular formula C24H54SSn2 B1591173 Tributyltin sulfide CAS No. 4808-30-4

Tributyltin sulfide

Cat. No.: B1591173
CAS No.: 4808-30-4
M. Wt: 612.2 g/mol
InChI Key: BDIWFCKBPZPBQT-UHFFFAOYSA-N
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Description

Tributyltin sulfide is an organotin compound with the molecular formula ( \text{C}{24}\text{H}{54}\text{S}\text{Sn}_2 ). It is part of the broader class of tributyltin compounds, which are known for their applications as biocides and antifouling agents. These compounds contain three butyl groups covalently bonded to a tin atom, and in the case of this compound, the tin atoms are further bonded to a sulfur atom.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tributyltin sulfide interacts with various enzymes, proteins, and other biomolecules. It has been found to influence biological activities such as growth and reproduction . The compound is known to interact with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These interactions can alter a range of reproductive, developmental, and metabolic pathways at the organism level .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells . It also increases the production of reactive oxygen species (ROS) and the phosphorylation of protein kinase C (PKC-pan) and extracellular signal-regulated kinase (ERK)1/2 . These effects can be reversed by antiestrogen ICI182780 and inhibitors of ROS, [Ca2+]i, and PKC .

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level . It also influences the rates of uptake and elimination, chemical potency, and metabolic capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that TBT can induce insulin dysregulation and disturb glucose homeostasis . It also adheres to bed sediments and can remain and be released for up to 30 years .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in sea urchins, the fertilization rates decreased in a concentration-dependent manner, with significant reduction following treatment with TBT at 0.05 ppb .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interfere with natural ecdysteroid hormones at the metabolic pathways regulating growth and reproduction . It also impacts reproductive and metabolic pathways primarily through interaction with the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor (PPARγ) nuclear receptors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. When introduced into a marine or aquatic environment, TBT adheres to bed sediments . It often bonds to suspended material and sediments, where it can remain and be released for up to 30 years .

Subcellular Localization

It is known that TBT can cause changes in protein localization induced by perturbations such as environmental stress, drug treatment, or gene knockout .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyltin sulfide can be synthesized through the reaction of tributyltin chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as toluene under reflux conditions. The general reaction is as follows: [ 2 \text{(C}_4\text{H}_9)_3\text{SnCl} + \text{Na}_2\text{S} \rightarrow (\text{C}_4\text{H}_9)_3\text{Sn}_2\text{S} + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: Tributyltin sulfide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Reduction: It can be reduced to form tributyltin hydride.

    Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Tributyltin oxide.

    Reduction: Tributyltin hydride.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Tributyltin sulfide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions.

    Biology: It has been studied for its effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.

    Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ship hulls.

Comparison with Similar Compounds

  • Tributyltin oxide
  • Tributyltin chloride
  • Tributyltin hydride

Comparison: Tributyltin sulfide is unique among tributyltin compounds due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. For example, tributyltin oxide is primarily used as an antifouling agent, while tributyltin chloride is used in organic synthesis. Tributyltin hydride is a well-known reducing agent in organic chemistry. The sulfur atom in this compound allows it to participate in specific reactions that other tributyltin compounds may not undergo.

Properties

IUPAC Name

tributyl(tributylstannylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.S.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWFCKBPZPBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058384
Record name Bis(tributyltin) sulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-30-4
Record name Tributyltin sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-30-4
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Record name Tributyltin sulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Distannathiane, 1,1,1,3,3,3-hexabutyl-
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Record name Bis(tributyltin) sulfide
Source EPA DSSTox
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Record name Hexabutyldistannathiane
Source European Chemicals Agency (ECHA)
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Record name TRIBUTYLTIN SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tributyltin Sulfide primarily used for in chemical research?

A1: this compound is frequently employed as a sulfur-transfer reagent in organic synthesis. [] It demonstrates effectiveness in reacting with various halogenated compounds to yield symmetrical sulfides. This property makes it valuable for introducing sulfur atoms into organic molecules. []

Q2: Are there any specific examples of this compound's application in heterocyclic chemistry?

A2: Yes, research highlights its use in synthesizing heterocyclic phenyl sulfides. For example, this compound successfully couples with halogenated heterocyclic compounds such as bromopyridines, bromopyrimidines, chloropyrimidines, and iodouracils under palladium catalysis. This reaction leads to the formation of the corresponding heterocyclic phenyl sulfides in good yields. []

Q3: Beyond its sulfur-transfer capabilities, does this compound have applications in polymer chemistry?

A3: Indeed, this compound plays a role as a modifier in Ziegler-type propylene polymerization catalysts. [, ] Studies reveal that using this compound in combination with other modifiers like tributyl phosphite can significantly enhance both the activity and stereospecificity of these catalysts. [] This modification is crucial for controlling the properties of the resulting polypropylene polymers.

Q4: What are the safety considerations associated with handling this compound?

A4: Tributyltin compounds, in general, are known to be toxic. [] While specific toxicity data for this compound might require further investigation, it's crucial to handle it with caution. Researchers should employ appropriate safety measures, including personal protective equipment and working in well-ventilated areas, to minimize exposure risks.

Q5: How does this compound contribute to research on Hydrogen Sulfide donors?

A5: this compound serves as a key intermediate in synthesizing sulfur-35-labeled trisulfides like cysteine trisulfide and glutathione trisulfide, and GYY-4137. [] These compounds are valuable as donors of radioactive hydrogen sulfide (H2S). The process involves reacting this compound with N-bromophthalimide to generate a monosulfur transfer reagent, which then reacts with specific thiols to yield the desired trisulfides. This approach enables the study of H2S's role as a gasotransmitter by tracking the radiolabeled sulfur. []

Q6: Is there any research on the environmental impact of this compound?

A6: While the provided abstracts don't delve into the environmental impact of this compound specifically, it's essential to recognize that tributyltin compounds, in general, are known environmental pollutants. [] Given the structural similarity, understanding the potential ecological effects and degradation pathways of this compound requires further investigation.

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